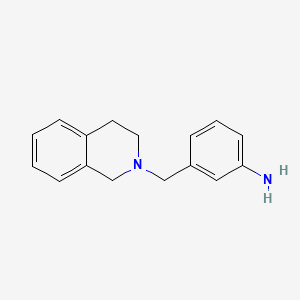

3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline

Description

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c17-16-7-3-4-13(10-16)11-18-9-8-14-5-1-2-6-15(14)12-18/h1-7,10H,8-9,11-12,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWSVCBELDUXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline typically involves the following steps:

Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the dihydroisoquinoline ring.

Attachment of the Aniline Group: The dihydroisoquinoline intermediate is then reacted with formaldehyde and aniline under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Nitroaniline, sulfonylaniline, and halogenated aniline derivatives.

Scientific Research Applications

3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers

- 2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline (CAS: 133528-08-2) Structural Difference: The dihydroisoquinoline group is attached at the ortho position of the aniline ring. Properties: Molecular weight 238.33 g/mol (identical to the target compound), but reduced steric hindrance may enhance binding flexibility. No direct biological data available . Synthesis: Similar coupling strategies, though positional isomerism may affect reaction efficiency .

- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)aniline (CAS: 246247-91-6) Structural Difference: Lacks the methylene bridge; dihydroisoquinoline is directly bonded to the aniline ring. Properties: Lower molecular weight (224.30 g/mol, C₁₅H₁₆N₂) and reduced lipophilicity (logP ~2.0). Potential for altered pharmacokinetics due to decreased hydrophobicity .

Functionalized Derivatives

- 5-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(methylsulfonyl)aniline (CAS: 1220028-87-4) Structural Addition: A methylsulfonyl group at the para position introduces polarity. Properties: Higher molecular weight (302.39 g/mol, C₁₆H₁₈N₂O₂S) and increased solubility in aqueous media. The sulfonyl group may enhance metabolic stability but reduce membrane permeability .

- 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-(trifluoromethyl)aniline (CAS: 914348-87-1) Structural Addition: Trifluoromethyl group at the meta position. Molecular weight: 280.29 g/mol .

- 4-Methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline (CAS: 53055-03-1) Structural Additions: Methoxy group at the para position and methyl substitution on the dihydroisoquinoline ring. Properties: Increased steric bulk (MW 282.38 g/mol, C₁₈H₂₃ClN₂O) and enhanced hydrogen-bonding capacity due to the methoxy group. May exhibit improved target selectivity .

Substituted Dihydroisoquinoline Rings

- 2-(7-Methoxy-3,4-dihydroisoquinolin-1-yl)aniline (CAS: 29528-32-3) Structural Difference: Methoxy substitution at the 7-position of the dihydroisoquinoline ring.

- Compound 7a from Structure: 2-(Bis(4-methoxyphenyl)methyl)-N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine. Key Features: Multiple methoxy groups and a quinazoline core. Activity: Synthesized for multidrug resistance (MDR) reversal studies; 29.3% yield suggests synthetic challenges due to complexity .

Research Implications

- Pharmacological Potential: Compounds with sulfonyl or trifluoromethyl groups (e.g., CAS 1220028-87-4, 914348-87-1) are promising for drug development due to enhanced solubility and stability .

- Synthetic Challenges : Ortho-substituted analogs (e.g., 133528-08-2) may require optimized coupling conditions to mitigate steric effects .

Biological Activity

3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The primary target of this compound is aldo-keto reductase AKR1C3 , an enzyme involved in steroid metabolism and drug metabolism. The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3, which plays a critical role in various biochemical pathways related to cancer progression and resistance to chemotherapy.

Biochemical Pathways

Inhibition of AKR1C3 by this compound can lead to altered metabolism of steroids and other substrates, potentially impacting cancer cell proliferation and survival. The compound has shown good cellular potency, indicating its effectiveness in disrupting the metabolic pathways that support tumor growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Studies:

- Inhibition of PRMT5 : A derivative targeting protein arginine methyltransferase 5 (PRMT5) showed potent inhibitory activity with an IC50 of 8.5 nM, leading to significant anti-proliferative effects in MV4-11 leukemia cells .

- Multidrug Resistance Reversal : In models assessing multidrug resistance (MDR), compounds derived from similar structures exhibited promising results in reversing resistance mechanisms, enhancing the efficacy of existing chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest that it possesses activity against certain phytopathogens, indicating potential applications in agricultural settings.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its cellular potency indicates that it can effectively penetrate cellular membranes to exert its biological effects.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid | Contains sulfonyl group | Potent AKR1C3 inhibitor |

| 4-Methylumbelliferone | Known HA synthesis inhibitor | Various anti-cancer properties |

| 2-(4-Fluorophenyl)-3,4-dihydroisoquinoline | Fluorine substitution | Potentially increased potency |

This table highlights how structural modifications can influence biological activity and therapeutic potential.

Q & A

Q. What are the established synthetic routes for 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a condensation reaction between an aniline derivative and a substituted dihydroisoquinoline. Key parameters include:

- Temperature control (e.g., 60–80°C for 12–24 hours).

- Solvent selection (polar aprotic solvents like DMF or DMSO enhance solubility).

- Molar ratios (1:1.2 for aniline to dihydroisoquinoline to minimize side products). Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product with >90% purity. Yield optimization may require iterative adjustments to reaction time and stoichiometry .

Q. How can the molecular structure of this compound be validated experimentally?

Structural confirmation relies on:

- NMR spectroscopy :

- ¹H NMR to identify aromatic protons (δ 6.5–7.5 ppm) and methylene bridges (δ 3.5–4.5 ppm).

- ¹³C NMR to resolve dihydroisoquinoline carbons (e.g., quaternary carbons at δ 120–140 ppm).

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 314.42 for C₂₂H₂₂N₂) .

Q. What preliminary biological assays are recommended to assess its neuroprotective potential?

Initial screening includes:

- In vitro neuroprotection assays using SH-SY5Y cells exposed to oxidative stressors (e.g., H₂O₂ or rotenone).

- Dose-response studies (1–100 µM) to measure cell viability via MTT or Calcein-AM assays.

- Enzyme inhibition assays targeting acetylcholinesterase (AChE) or monoamine oxidases (MAOs), with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported binding affinities for this compound?

Discrepancies may arise from variations in protein conformations or ligand protonation states. Methodological approaches include:

- Molecular docking (e.g., Glide Schrödinger Suite) using flexible receptor models.

- Molecular dynamics simulations (100 ns trajectories) to assess binding stability.

- Free energy perturbation (FEP) to quantify ΔG binding differences across studies. Cross-validation with experimental IC₅₀ data is critical .

Q. What strategies address contradictions in synthetic yields reported across literature?

Yield variability often stems from:

- Impurity of starting materials (e.g., aniline derivatives with residual moisture).

- Inert atmosphere requirements (argon vs. nitrogen may affect dihydroisoquinoline stability). Systematic Design of Experiments (DoE) can identify critical factors (e.g., catalyst loading, solvent purity) and optimize reproducibility .

Q. How does the compound’s stereoelectronic profile influence its structure-activity relationship (SAR) in neurological targets?

Key SAR determinants include:

- Methylene bridge conformation : Planar vs. twisted dihydroisoquinoline rings alter π-π stacking with receptor residues.

- Aniline substituent effects : Electron-donating groups (e.g., -NH₂) enhance H-bonding with MAO-B’s flavin adenine dinucleotide (FAD) cofactor. DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces and predict interaction hotspots .

Q. What analytical techniques are suitable for detecting degradation products under physiological conditions?

- LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to monitor hydrolytic cleavage of the methylene bridge.

- Accelerated stability studies (40°C/75% RH for 4 weeks) to identify oxidation byproducts (e.g., quinones via radical intermediates) .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.